Perfluorononane chemical structure and properties
Perfluorononane chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical structure, properties, and potential applications of perfluorononane. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on data presentation, experimental methodologies, and the visualization of related biological pathways.
Chemical Structure and Identification
Perfluorononane is a perfluoroalkane, a type of organofluorine compound where all hydrogen atoms on the carbon chain have been replaced by fluorine atoms. This extensive fluorination imparts unique chemical and physical properties to the molecule.
| Identifier | Value | Reference |
| IUPAC Name | 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Icosafluorononane | [1][2] |
| CAS Number | 375-96-2 | [3][4][5][6] |
| Molecular Formula | C9F20 | [3][5][6] |
| Linear Formula | CF3(CF2)7CF3 | [4] |
| SMILES String | FC(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)F | [4] |
| InChI Key | UVWPNDVAQBNQBG-UHFFFAOYSA-N | [4] |
Physicochemical Properties
The physical and chemical properties of perfluorononane are largely dictated by the strong carbon-fluorine bonds and the high electronegativity of fluorine. These characteristics result in a chemically inert, thermally stable, and hydrophobic/lipophobic molecule.
| Property | Value | Reference |
| Molecular Weight | 488.06 g/mol | [3][4][5] |
| Appearance | Clear, colorless liquid | [3][6] |
| Melting Point | -16 °C | [3][6][7] |
| Boiling Point | 125-126 °C | [3][4][6] |
| Density | 1.799 g/mL at 25 °C | [3][4][6] |
| Refractive Index | n20/D 1.276 | [3][4][6] |
Synthesis, Reactivity, and Decomposition
Synthesis: The industrial production of per- and polyfluoroalkyl substances (PFAS), including perfluorononane, historically relies on two main processes: electrochemical fluorination (ECF) and telomerization.[8][9] In ECF, a hydrocarbon feedstock is electrolyzed in anhydrous hydrogen fluoride, leading to the substitution of all hydrogen atoms with fluorine.[8] Telomerization involves the reaction of a perfluoroalkyl iodide (the "telogen") with tetrafluoroethylene (B6358150) (the "taxogen") to build the perfluorinated chain.[8] These methods often produce a mixture of linear and branched isomers.[8]
Reactivity: Perfluorononane is chemically inert and resistant to most chemical reactions under normal conditions. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, contributing to the compound's high thermal and chemical stability.
Thermal Decomposition: The thermal decomposition of PFAS generally requires high temperatures. For perfluoroalkanes, significant degradation occurs at temperatures above 400-500°C.[10][11] The decomposition process is complex and can generate a variety of smaller perfluorinated compounds and, under certain conditions, toxic byproducts.[10][11] Studies on related PFAS like PFOA have shown that decomposition can initiate with the cleavage of a C-C bond adjacent to a functional group.[10] The presence of materials like granular activated carbon can lower the decomposition temperature of some PFAS.[10]
Experimental Protocols
Detailed, publicly available experimental protocols specifically for the analysis of perfluorononane are limited. However, general methodologies for the detection and quantification of PFAS are well-established and can be adapted for perfluorononane.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a common technique for the analysis of volatile and semi-volatile PFAS.
Methodology Outline:
-
Sample Preparation: Extraction of perfluorononane from the sample matrix (e.g., environmental samples, biological tissues) using a suitable solvent like methylene (B1212753) chloride.[12] For non-volatile PFAS, a derivatization step to increase volatility may be necessary; however, for perfluorononane, this is generally not required.[2][12]
-
Gas Chromatography: The extracted sample is injected into a gas chromatograph. The separation of perfluorononane from other components is achieved based on its boiling point and interaction with the stationary phase of the GC column.
-
Mass Spectrometry: As the separated components elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern that allows for the identification and quantification of perfluorononane. Both SCAN and Selected Ion Monitoring (SIM) methods can be employed, with SIM offering higher sensitivity for trace-level detection.[13]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁹F NMR spectroscopy is a powerful tool for the structural elucidation and quantification of fluorinated compounds.
Methodology Outline:
-
Sample Preparation: The sample containing perfluorononane is dissolved in a suitable deuterated solvent.
-
Data Acquisition: ¹⁹F NMR spectra are acquired on a high-resolution NMR spectrometer. The chemical shifts, coupling constants, and signal intensities provide detailed information about the fluorine environments within the molecule.
-
Data Analysis: The resulting spectrum is analyzed to confirm the structure of perfluorononane and to quantify its concentration, often using an internal standard. Computational protocols using density functional theory (DFT) can be employed to predict and help interpret ¹⁹F NMR chemical shifts for various PFAS.[14]
Applications in Research and Drug Development
Perfluorononane and other perfluorocarbons have garnered significant interest in the biomedical field due to their unique properties.
Contrast Agent for Magnetic Resonance Imaging (MRI)
Perfluorononane is an effective ¹⁹F MRI contrast agent.[3] Because biological tissues have negligible background fluorine signals, ¹⁹F MRI offers highly specific and quantitative imaging. Perfluorononane's high fluorine content and biological inertness make it an ideal candidate for this application.[3][15] It can be used for gastrointestinal imaging, providing high-contrast images of the GI tract.[3]
Drug Delivery Systems
Perfluorocarbon nanoemulsions, which can incorporate perfluorononane, are being explored as versatile platforms for drug delivery.[1][16] These nanoemulsions can encapsulate a wide range of therapeutic agents, from small molecules to biologics, and can be designed for targeted delivery.[1][16] The sustained release of drugs from these nanoparticles can improve therapeutic efficacy and reduce side effects.
Biological Effects and Signaling Pathways
While perfluorononane itself is considered biologically inert, closely related per- and polyfluoroalkyl substances have been shown to interact with biological systems. Perfluorononanoic acid (PFNA), the carboxylic acid analogue of perfluorononane, has been demonstrated to modulate cellular signaling pathways.
MAPK and PPAR Signaling Pathways
Studies have indicated that PFNA can impact the mitogen-activated protein kinase (MAPK) and peroxisome proliferator-activated receptor (PPAR) signaling pathways, which are crucial in regulating cellular processes like proliferation, differentiation, and inflammation.[4] The diagram below illustrates a potential logical flow of how PFNA might exert its effects through these pathways.
References
- 1. Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 19F-MRI of perfluorononane as a novel contrast modality for gastrointestinal imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. epa.gov [epa.gov]
- 6. Uptake and Biological Effects of Perfluorooctane Sulfonate Exposure in the Adult Eastern Oyster Crassostrea virginica [agris.fao.org]
- 7. mdpi.com [mdpi.com]
- 8. books.rsc.org [books.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. "Thermal Stability And Decomposition Of Per- And Polyfluoroalkyl Substa" by Pavankumar Challa Sasi [commons.und.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pnnl.gov [pnnl.gov]
- 13. Unlocking the Potential of GC/MS for PFAS Detection: A Focus on PFOA Quantification | Innovatech Labs [innovatechlabs.com]
- 14. Computational protocol for predicting 19 F NMR chemical shifts for PFAS and connection to PFAS structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing - PubMed [pubmed.ncbi.nlm.nih.gov]
